1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C32H36N2O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H36N2O5/c1-5-19-38-27-16-15-24(20-22(27)2)30(35)28-29(34(32(37)31(28)36)18-10-17-33(3)4)23-11-9-14-26(21-23)39-25-12-7-6-8-13-25/h6-9,11-16,20-21,29,35H,5,10,17-19H2,1-4H3/b30-28+ |
InChI Key |
SGJOGPSVTZKSAX-SJCQXOIGSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features.
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